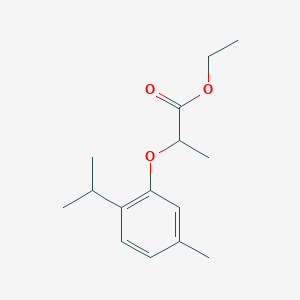
2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinaldehyde core substituted with a phenylsulfanyl group and an oxime moiety linked to a 3-fluorobenzyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Nicotinaldehyde Derivative: The starting material, nicotinaldehyde, undergoes a substitution reaction with a phenylsulfanyl group. This step often requires a catalyst and specific reaction conditions to ensure the selective substitution at the desired position.
Oxime Formation: The intermediate product is then reacted with hydroxylamine to form the oxime group. This reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Fluorobenzylation: The final step involves the introduction of the 3-fluorobenzyl group through a nucleophilic substitution reaction. This step may require the use of a suitable base and a fluorobenzyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime has been explored in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Phenylsulfanyl)nicotinaldehyde: Lacks the oxime and fluorobenzyl groups, resulting in different chemical properties and reactivity.
Nicotinaldehyde O-(3-fluorobenzyl)oxime: Lacks the phenylsulfanyl group, leading to different biological activity and applications.
2-(Phenylsulfanyl)benzaldehyde O-(3-fluorobenzyl)oxime: Similar structure but with a benzaldehyde core instead of nicotinaldehyde.
特性
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-17-8-4-6-15(12-17)14-23-22-13-16-7-5-11-21-19(16)24-18-9-2-1-3-10-18/h1-13H,14H2/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMXKBHHITBHE-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(hexane-1,6-diyl)bis(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide)](/img/structure/B2949742.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)
![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949746.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/new.no-structure.jpg)

![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)



![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)


